molecular formula C12H11NO2 B1612471 6,8-Dimethylquinoline-3-carboxylic acid CAS No. 213013-16-2

6,8-Dimethylquinoline-3-carboxylic acid

Cat. No. B1612471
CAS RN: 213013-16-2
M. Wt: 201.22 g/mol
InChI Key: BWNQJFIJKMZWGM-UHFFFAOYSA-N
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Description

“6,8-Dimethylquinoline-3-carboxylic acid” is a heterocyclic compound . Its empirical formula is C12H11NO2 and its molecular weight is 201.22 .


Molecular Structure Analysis

The molecular structure of “6,8-Dimethylquinoline-3-carboxylic acid” consists of a quinoline core, which is a nitrogen-based heterocyclic aromatic compound . It has two methyl groups attached to the 6th and 8th carbon atoms of the quinoline ring and a carboxylic acid group attached to the 3rd carbon atom .


Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

“6,8-Dimethylquinoline-3-carboxylic acid” is a solid compound . Its empirical formula is C12H11NO2 and its molecular weight is 201.22 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Photophysics and Molecular Logic Switches

Research has explored the photophysical properties of amino derivatives of quinoline compounds, highlighting their applications in solvatochromism, acidochromism, solid-state fluorescence, and electron transfer processes. These studies indicate the potential use of such compounds in the development of molecular logic switches, which can interpret pH-dependent fluorescence in various output channels (Uchacz et al., 2016).

Synthesis and Chemical Reactions

Various synthesis methods have been developed for quinoline derivatives, including those with substitutions that may influence the structural and pharmacological properties of the compounds. For instance, a novel rearrangement of arylisoxazolones to produce quinoline carbaldehydes, carboxylic acids, and quinolines under specific conditions has been documented, indicating the versatility of quinoline derivatives in chemical synthesis (Ashok et al., 1993).

Structural Activity Relationships in Medicinal Chemistry

Studies on the structural activity relationships of quinoline derivatives have shown significant antibacterial activities among these compounds. This includes research on the antibacterial properties of 6,7- and 7,8-disubstituted quinoline carboxylic acids, providing insights into their potential medicinal applications (Koga et al., 1980).

Auxiliary-assisted Synthesis

Research on auxiliary-assisted palladium-catalyzed arylation and alkylation of carbon-hydrogen bonds in carboxylic acid derivatives has been conducted, showcasing advanced methods for functionalizing sp^2 and sp^3 C-H bonds. This method has applications in modifying the chemical structure of quinoline derivatives for various scientific purposes (Shabashov & Daugulis, 2010).

Crystallization and Molecular Structures

Investigations into the crystallization of quinoline derivatives have revealed how different solvents can yield alternative crystal forms, impacting the molecular structures and interactions such as aromatic, halogen bonding, and hydrogen bonding competition. This research highlights the influence of crystallization conditions on the physical and chemical properties of quinoline derivatives (Alshahateet et al., 2015).

properties

IUPAC Name

6,8-dimethylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-3-8(2)11-9(4-7)5-10(6-13-11)12(14)15/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNQJFIJKMZWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589127
Record name 6,8-Dimethylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dimethylquinoline-3-carboxylic acid

CAS RN

213013-16-2
Record name 6,8-Dimethylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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